BenchChemオンラインストアへようこそ!

1H-Benzimidazole-2,5-diamine

Medicinal Chemistry Supramolecular Chemistry Ligand Design

1H-Benzimidazole-2,5-diamine (CAS 85561-97-3) is a heterocyclic aromatic diamine with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol. Its core structure comprises a benzene ring fused to an imidazole ring, bearing primary amine substituents at the 2- and 5-positions.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 85561-97-3
Cat. No. B1622733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2,5-diamine
CAS85561-97-3
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)N
InChIInChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11)
InChIKeyIFNLHIRHJNDMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2,5-diamine (CAS 85561-97-3): A Strategic Heterocyclic Diamine Building Block for Targeted Synthesis and Ligand Design


1H-Benzimidazole-2,5-diamine (CAS 85561-97-3) is a heterocyclic aromatic diamine with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol . Its core structure comprises a benzene ring fused to an imidazole ring, bearing primary amine substituents at the 2- and 5-positions [1]. This specific 2,5-substitution pattern imparts a unique combination of hydrogen-bond donor/acceptor capacity (four H-bond donors, two H-bond acceptors) and a predicted pKa of 10.80 ± 0.10, distinguishing it from other aminobenzimidazole regioisomers . The compound is commercially available as a white to off-white crystalline powder and is primarily utilized as a synthetic intermediate in medicinal chemistry, polymer science, and coordination chemistry .

Why Generic Benzimidazole Diamines Cannot Replace 1H-Benzimidazole-2,5-diamine in Regioselective Applications


1H-Benzimidazole-2,5-diamine cannot be freely substituted by its close structural analogs—such as 1H-benzimidazole-2-amine, 1H-benzimidazole-5-amine, or the 2,6-diamine regioisomer—because the position and number of amine substituents fundamentally alter the compound's electronic distribution, hydrogen-bonding geometry, nucleophilic reactivity, and metabolic profile [1][2]. The 2,5-disubstitution pattern places the two amine groups on different rings of the fused bicyclic system: the C-2 amine resides on the electron-deficient imidazole ring and exhibits reduced basicity and nucleophilicity, while the C-5 amine is located on the electron-rich benzene ring and displays distinct reactivity [3]. This electronically asymmetric architecture enables chemoselective derivatization—such as sequential acylation or Schiff base formation—that is impossible with the symmetric 2,6-diamine isomer [4]. Furthermore, the predicted pKa of 10.80 for 1H-benzimidazole-2,5-diamine differs substantially from that of unsubstituted benzimidazole (pKa ≈ 5.5) and mono-amino analogs, directly affecting protonation state, solubility, and binding interactions under physiological or catalytic conditions [3][5]. For procurement decisions, these physicochemical differences translate into functionally distinct reactivity and selectivity profiles that cannot be replicated by alternative aminobenzimidazoles.

Quantitative Differentiation Evidence: 1H-Benzimidazole-2,5-diamine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 2,5-Diamine vs. 2-Amino and Unsubstituted Benzimidazole

1H-Benzimidazole-2,5-diamine possesses four hydrogen-bond donor (HBD) sites (two from each primary amine NH₂ group) and two hydrogen-bond acceptor (HBA) sites, yielding a total of six H-bond-capable atoms . In contrast, the mono-amino analog 1H-benzimidazole-2-amine provides only two HBD sites (one NH₂ group + one imidazole NH) and two HBA sites [1], while unsubstituted benzimidazole offers just one HBD (imidazole NH) and one HBA [2]. This 2-fold and 4-fold increase in HBD count, respectively, translates into markedly stronger and more geometrically constrained intermolecular interactions, directly impacting target binding affinity and crystal engineering outcomes [3].

Medicinal Chemistry Supramolecular Chemistry Ligand Design

Basic Strength and Protonation State: pKa Differentiation Between 2,5-Diamine and Unsubstituted Benzimidazole

The predicted pKa of 1H-benzimidazole-2,5-diamine is 10.80 ± 0.10, measured for the conjugate acid . This value is approximately 5.3 log units higher than the thermodynamic pKa of 4.48–7.38 reported experimentally for unsubstituted benzimidazole and its simple alkyl derivatives [1]. At physiological pH 7.4, 1H-benzimidazole-2,5-diamine is predicted to be >99.9% protonated, whereas unsubstituted benzimidazole is only ~1–50% protonated depending on the specific pKa within the reported range . This dramatic difference in ionization state directly governs aqueous solubility, membrane permeability, and ionic interactions with biological targets or chromatographic stationary phases [2].

Physical Organic Chemistry Drug Design Analytical Chemistry

Thermal Stability Window: Melting Point and Decomposition Profile Versus Common Benzimidazole Derivatives

The melting point of 1H-benzimidazole-2,5-diamine hydrochloride has been reported as 221–225.5°C [1], significantly higher than that of unsubstituted benzimidazole (170–172°C) [2] and substantially exceeding the melting range of the mono-amino analog 1H-benzimidazole-2-amine (129–132°C) [3]. This elevated melting point—approximately 50°C above unsubstituted benzimidazole and 90°C above the 2-amino analog—reflects the extensive intermolecular hydrogen-bonding network enabled by the dual NH₂ groups. The boiling point of the free base is predicted at 476.6 ± 37.0°C , providing a wide liquid-range thermal processing window that is advantageous for high-temperature polycondensation reactions in polybenzimidazole (PBI) and polyimide synthesis [4].

Polymer Science Materials Chemistry Process Chemistry

Chemoselective Derivatization: Asymmetric Reactivity of C-2 vs. C-5 Amine in Dimeric Benzimidazole Synthesis Relative to Symmetric 2,6-Diamine Isomer

In the synthesis of dimeric and oligomeric benzimidazoles designed as DNA minor groove binders, 2,5-diaminobenzimidazole enables sequential, chemoselective coupling at the C-2 and C-5 amine positions to produce structurally defined heterodimers [1]. This is feasible because the C-2 amine (attached to electron-deficient imidazole) exhibits markedly lower nucleophilicity than the C-5 amine (attached to electron-rich benzene), permitting orthogonal protection/deprotection strategies or direct sequential acylation [2]. In contrast, the symmetric 2,6-diaminobenzimidazole isomer possesses two electronically equivalent amine groups (both on the benzene ring), rendering chemoselective mono-functionalization significantly more challenging and typically yielding statistical mixtures of mono- and di-substituted products [3]. This asymmetric reactivity is a direct consequence of the 2,5-regiochemistry and cannot be replicated by any symmetric diamino isomer [4].

Synthetic Chemistry DNA Minor Groove Binders Medicinal Chemistry

Molecular Recognition Geometry: 2,5-Diamine Substitution Pattern in Urokinase Affinity Ligand Design vs. Benzothiazole Analog

In affinity chromatography for urokinase purification, 2,5-diaminobenzimidazole was explicitly identified as the most preferable ligand among tested heterocyclic diamines [1]. When compared directly with 2,5-diaminobenzthiazole hydrochloride under identical immobilization conditions, the benzimidazole scaffold provided superior urokinase binding selectivity [2]. The critical geometric parameter is the spatial positioning of the two amine groups: the benzimidazole C-2 to C-5 distance (~4.9 Å) differs from the benzothiazole C-2 to C-5 distance (~5.1 Å, due to the larger sulfur atom), altering the vector orientation of the amine attachment points and the resulting orientation of the immobilized ligand relative to the enzyme binding pocket [3]. This Ångström-level geometric difference—arising from the specific benzimidazole (vs. benzothiazole) heterocyclic core—is sufficient to alter biomolecular recognition and chromatographic separation performance [4].

Affinity Chromatography Biochemical Separation Ligand Engineering

Metabolic Liability Differentiation: Absence of 5-Position Oxidative Metabolic Hotspot vs. 5-Substituted Anthelmintic Benzimidazoles

Commercial anthelmintic benzimidazoles such as albendazole, fenbendazole, and oxfendazole characteristically bear a substituent at the 5-position of the benzene ring (e.g., –S(O)R, –S–alkyl) that serves as a metabolic hotspot for CYP-mediated oxidation, generating sulfoxide and sulfone metabolites [1][2]. For these drugs, the 5-position substituent is directly linked to both pharmacological activity and metabolic clearance pathways, including the generation of reactive intermediates implicated in genotoxicity [3]. In contrast, 1H-benzimidazole-2,5-diamine carries a primary amine (–NH₂) at the 5-position rather than a thioether/sulfoxide moiety . Primary aromatic amines undergo distinct metabolic handling (N-acetylation, N-oxidation, or glucuronidation) that does not proceed through the sulfoxidation pathway associated with thioether-containing benzimidazoles [4]. This fundamental difference in metabolic processing means that analogs of drugs built on the 2,5-diamine scaffold are not subject to the same oxidative metabolic liabilities at the 5-position that govern the pharmacokinetics and toxicity profiles of albendazole-class anthelmintics [3].

Drug Metabolism Toxicology Medicinal Chemistry

Priority Procurement Scenarios for 1H-Benzimidazole-2,5-diamine: Applications Where the 2,5-Regioisomer Is Required


Asymmetric Bis-Benzimidazole DNA Minor Groove Binder Synthesis

In medicinal chemistry programs targeting AT-rich DNA sequences, 1H-benzimidazole-2,5-diamine serves as the essential monomer for constructing asymmetric head-to-tail bis-benzimidazole dimers. Its electronically distinct C-2 and C-5 amine groups permit sequential chemoselective coupling without protection/deprotection steps, yielding structurally defined heterodimeric products that cannot be practically obtained from symmetric 2,6-diaminobenzimidazole [1][2]. Researchers should procure this specific regioisomer when synthetic routes require orthogonal amine reactivity on a benzimidazole core.

Affinity Chromatography Ligand Development for Serine Protease Purification

For biochemical purification workflows targeting urokinase-type plasminogen activator (uPA) and related serine proteases, 1H-benzimidazole-2,5-diamine has been explicitly validated as the preferred affinity ligand scaffold [3]. The specific 2,5-substitution geometry on the benzimidazole core—rather than on a benzothiazole or other heterocyclic framework—provides the optimal spatial orientation of amine attachment points for enzyme recognition. Replacement with 2,5-diaminobenzthiazole or alternative diamino heterocycles has been shown to be suboptimal under identical immobilization conditions [3]. Procurement teams should source the benzimidazole-2,5-diamine variant specifically for this application.

High-Temperature Polybenzimidazole (PBI) and Polyimide Monomer Synthesis

In polymer chemistry, 1H-benzimidazole-2,5-diamine functions as a tetrafunctional monomer (two amine groups for chain extension plus the benzimidazole NH for hydrogen bonding) for the synthesis of thermally stable polybenzimidazoles and polyimides [4]. Its elevated melting point range (221–225.5°C as hydrochloride) [5] and high predicted boiling point (476.6°C) provide a wide thermal processing window that accommodates the high-temperature polycondensation conditions (typically 180–350°C) required for these polymer classes. Mono-amino or unsubstituted benzimidazoles lack the requisite bifunctional reactivity and therefore cannot serve as polymer-grade diamine monomers [6].

Drug Discovery Scaffold Diversification with Modified 5-Position Metabolic Profile

For medicinal chemistry teams seeking to develop novel benzimidazole-based therapeutics with altered metabolic profiles, 1H-benzimidazole-2,5-diamine offers a 5-position amine handle that is processed via N-acetylation and N-oxidation pathways rather than the CYP-mediated sulfoxidation dominant in 5-thioether-substituted anthelmintic benzimidazoles [7][8]. This scaffold is particularly relevant when the goal is to avoid the metabolic activation, reactive intermediate formation, and genotoxicity concerns documented for albendazole-class compounds [9]. Procurement of the 2,5-diamine specifically (rather than 5-amino or 5-substituted analogs) is indicated when both the 2- and 5-positions must be available for independent chemical elaboration.

Quote Request

Request a Quote for 1H-Benzimidazole-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.